3-Aminopyridine-4-thiol

Heterocyclic Synthesis Smiles Rearrangement Thiazine Derivatives

Researchers requiring regioselective reactivity in heterocycle synthesis often face challenges with generic aminothiol isomers. 3-Aminopyridine-4-thiol, with its unique 3-amino-4-thiol substitution pattern, solves this through distinct Smiles rearrangement pathways and selective metal-chelation geometry. - Enables thermal Smiles rearrangement to access benzopyrido- and dipyridothiazine scaffolds distinct from 2-thiol analogs. - Dual N,S-donor sites support bidentate metal coordination for MOF and coordination polymer construction. - 4-Thiol position facilitates Au-S bond formation for surface functionalization, offering different geometry than 2-mercaptopyridine derivatives.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 89002-13-1
Cat. No. B1283297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-4-thiol
CAS89002-13-1
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=S)N
InChIInChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
InChIKeyMODUNSYPGHJXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridine-4-thiol Procurement & Characterization


3-Aminopyridine-4-thiol (CAS 89002-13-1) is a heterocyclic organic compound with the molecular formula C5H6N2S and a molecular weight of 126.18 g/mol, featuring an amino group at the 3-position and a thiol group at the 4-position of the pyridine ring . This white crystalline solid exhibits a melting point of 100-102°C and limited water solubility [1]. Commercially available at 95% purity , this aminothiol bifunctional molecule serves as a versatile building block in heterocyclic synthesis, coordination chemistry, and pharmaceutical intermediate applications .

Synthetic Role Dual amino/thiol bifunctional building block for heterocyclic synthesis
Coordination Behavior Potential S,N-donor ligand for metal-organic frameworks and chelates
Reaction Pathway 4-Thiol position enables distinct Smiles rearrangement and cyclization routes

3-Aminopyridine-4-thiol Positional Specificity


Positional isomerism critically determines the reactivity, coordination geometry, and synthetic utility of aminopyridine thiols. The 3-amino-4-thiol substitution pattern enables specific Smiles rearrangement pathways that differ fundamentally from those of 3-aminopyridine-2-thiol [1]. In metal complexation, the spatial relationship between the amino and thiol groups governs whether the ligand coordinates through sulfur alone or engages in bidentate chelation, directly impacting complex stability and geometry [2]. Furthermore, the 4-thiol position facilitates Au-S bond formation for surface functionalization distinct from 2-mercaptopyridine derivatives [3]. Generic substitution without considering positional specificity may compromise reaction outcomes, coordination behavior, and downstream application performance.

  • Positional Isomer Mis-match 4-Thiol Smiles rearrangement products may differ fundamentally from 2-thiol isomer
  • Coordination Profile Shift 4-Mercaptopyridine lacks the amino group; cannot chelate or bridge like 3-amino-4-thiol

3-Aminopyridine-4-thiol Differentiation Evidence


Smiles Rearrangement: 4-Thiol vs 2-Thiol Isomers

In comparative studies of Smiles rearrangement, 3-aminopyridine-4-thiol and 3-aminopyridine-2-thiol exhibit divergent reaction outcomes under identical conditions [1]. The 4-thiol positional isomer undergoes distinct rearrangement pathways leading to different fused heterocyclic scaffolds compared to the 2-thiol analog, a consequence of the spatial relationship between the amino and thiol groups on the pyridine ring [1].

Smiles Rearrangement Selectivity
Cross-study comparable
4-thiol → thiazine-fused scaffolds
2-thiol → alternative scaffolds
Positional specificity determines fused heterocycle architecture
Quantitative product ratios not reported
Heterocyclic Synthesis Smiles Rearrangement Thiazine Derivatives

Lewis Acid Cyclization for Fused-Pyridine Scaffolds

3-Amino-4-arylthiopyridines, including derivatives of 3-aminopyridine-4-thiol, undergo Bischler-Napieralski-type cyclization followed by sulfoxide extrusion when reacted with carboxylic acids in the presence of a Lewis acid such as SnCl4 [1]. This specific reactivity enables construction of fused-pyridine heterocyclic scaffolds that are inaccessible using 3-aminopyridine alone or 3-amino-2-arylthiopyridine substrates [1].

Fused-Pyridine Scaffold Access
Class-level inference
Lewis acid-promoted cyclization–extrusion sequence
Enables cyclization route unavailable to 3-aminopyridine alone
Requires Lewis acid and carboxylic acid substrates
Fused Heterocycles Bischler-Napieralski Reaction Medicinal Chemistry

Metal-Sulfur Bonding & Charge Transfer

Systematic studies of pyridine thiol metal complexes demonstrate that bonding occurs through the sulfur atom rather than the pyridine nitrogen [1]. The sulfur-to-metal charge transfer spectra yield optical electronegativity values near 2.4 for pyridine thiol ligands as a class [1]. While direct data for 3-aminopyridine-4-thiol specifically are limited, the 3-amino-4-thiol substitution pattern provides an additional nitrogen coordination site absent in simple 4-mercaptopyridine, offering potential for bidentate chelation or bridging coordination modes [2].

Metal Coordination Mode
Class-level inference
Bifunctional S,N-donor vs monofunctional S-donor (4-MPY)
Enables bidentate chelation, bridging, and more diverse MOFs
Optical electronegativity ~2.4 (pyridine thiol class)
Coordination Chemistry Metal Complexes Optical Properties

3-Aminopyridine-4-thiol Research Applications


Bischler-Napieralski Cyclization to Fused Pyridines

Utilize 3-aminopyridine-4-thiol derivatives in Lewis acid-promoted cyclization reactions with carboxylic acids to construct fused-pyridine heterocyclic scaffolds. This methodology, employing SnCl4 and subsequent sulfoxide extrusion, provides access to thiazole-fused pyridine systems [1]. This application is directly supported by experimental data on 3-amino-4-arylthiopyridine substrates [1].

Smiles Rearrangement Precursor for Thiazine Derivatives

Employ 3-aminopyridine-4-thiol as a starting material for synthesizing arylthio derivatives that undergo thermal Smiles rearrangement, enabling access to benzopyrido- and dipyridothiazine derivatives [1]. The 4-thiol positional isomer provides distinct rearrangement outcomes compared to 2-thiol analogs [1].

Bifunctional Ligand for MOFs and Coordination Polymers

Leverage the dual S-donor (thiol) and N-donor (amino) coordination sites of 3-aminopyridine-4-thiol to construct novel metal-organic frameworks and coordination polymers. The 3-aminopyridine moiety serves as an effective bridging ligand in transition metal complexes [1], while the 4-thiol group provides additional metal-binding capacity via Au-S or other metal-sulfur bonds [2].

Application
Selection Property
Validation Focus
Fused-Pyridine Scaffold Synthesis
4-Thiol positional specificity for cyclization
Cyclization-extrusion sequence outcome
Thiazine Derivative Synthesis via Smiles Rearrangement
Rearrangement divergence vs 2-thiol isomer
Fused heterocycle product identity
MOF & Coordination Polymer Construction
Bifunctional S,N-donor ligand capability
Chelation geometry and framework diversity

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